Cas no 391885-01-1 (N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)

N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide
- Glycine, N-[4-[(dimethylamino)sulfonyl]benzoyl]-, [(2-chlorophenyl)methylene]hydrazide (9CI)
- SMR000324449
- N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide
- F0474-0689
- CHEMBL3213681
- AKOS024578509
- N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide
- (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- 391885-01-1
- MLS000680177
-
- インチ: 1S/C18H19ClN4O4S/c1-23(2)28(26,27)15-9-7-13(8-10-15)18(25)20-12-17(24)22-21-11-14-5-3-4-6-16(14)19/h3-11H,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+
- InChIKey: AXRJXOSEHZOGGR-SRZZPIQSSA-N
- ほほえんだ: ClC1C=CC=CC=1/C=N/NC(CNC(C1C=CC(=CC=1)S(N(C)C)(=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 422.0815540g/mol
- どういたいしつりょう: 422.0815540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.74±0.46(Predicted)
N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0474-0689-5mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-30mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-20μmol |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-1mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-40mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-75mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-15mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-50mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-4mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0474-0689-10mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamideに関する追加情報
Introduction to N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide (CAS No. 391885-01-1)
N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 391885-01-1, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development.
The molecular structure of this compound features a benzamide core functionalized with a dimethylsulfamoyl group at the 4-position and an N-acylated hydrazine moiety at the 1-position. The presence of these specific functional groups suggests that this molecule may interact with biological targets in novel ways, making it a valuable candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of this compound with various biological receptors. Studies indicate that the hydrazinecarbonyl group may serve as a key pharmacophore, capable of binding to enzymes and receptors involved in critical cellular pathways. This hypothesis is supported by preliminary docking studies that show favorable binding affinities with several target proteins relevant to inflammatory and metabolic diseases.
The dimethylsulfamoyl group appended to the benzamide core is another intriguing feature of this compound. This moiety is known to enhance solubility and bioavailability, which are crucial factors in drug design. Additionally, sulfamoyl derivatives have been widely studied for their antimicrobial and anti-inflammatory properties. The combination of these features in N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide suggests a multifaceted pharmacological profile that warrants further investigation.
In vitro studies have begun to unravel the potential therapeutic applications of this compound. Initial experiments have shown promising results in inhibiting key enzymes associated with pain signaling pathways. The benzamide core is particularly noteworthy for its ability to modulate pain perception by interacting with transient receptor potential (TRP) channels, which are implicated in chronic pain conditions. This interaction could potentially lead to the development of novel analgesics with improved efficacy and reduced side effects compared to existing treatments.
Furthermore, the 2-chlorophenyl substituent in the molecule may contribute to its bioactivity by influencing electronic properties and metabolic stability. Chlorinated aromatic compounds are frequently explored in medicinal chemistry due to their ability to enhance binding affinity and selectivity. The specific positioning of the chlorine atom in this compound may play a critical role in modulating its interactions with biological targets, thereby influencing its overall pharmacological activity.
The synthesis of N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with advanced purification methods have enabled researchers to obtain high-purity samples suitable for detailed biological testing.
As interest in personalized medicine grows, compounds like N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide are being evaluated for their potential use in targeted therapies. The ability of this molecule to interact with specific biological pathways suggests that it may be useful in treating conditions where precise modulation of enzyme activity is required. For instance, its potential inhibition of inflammatory mediators could make it a candidate for treating autoimmune disorders or chronic inflammatory diseases.
Future research directions include exploring the pharmacokinetic properties of this compound and optimizing its chemical structure for improved bioavailability and reduced toxicity. Advances in drug delivery systems, such as nanotechnology-based formulations, may also enhance the therapeutic potential of this molecule by enabling targeted release and controlled delivery to affected tissues.
The development of new therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide exemplifies how innovative chemical design can lead to discoveries with significant medical implications. As research continues, this compound holds promise for contributing to advancements in drug discovery and improving patient outcomes across various therapeutic areas.
391885-01-1 (N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide) 関連製品
- 1256811-07-0(5-Bromo-3-isopropyl-2-methoxypyridine)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)
- 1882469-75-1(1-Piperidinecarboxylic acid, 4-(2-chloroethyl)-4-cyano-, 1,1-dimethylethyl ester)
- 1862069-33-7(3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine)
- 1369344-29-5(2-Azaspiro[4.4]nonan-6-one)
- 127958-68-3(2-(3-Acetamidopropoxy)acetic acid)
- 109803-48-7(Methyl 5-chloro-4-methoxy-2-methylbenzoate)
- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)




